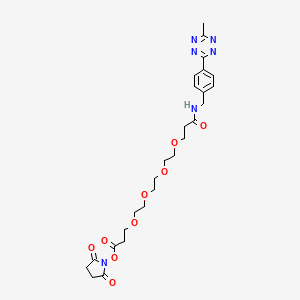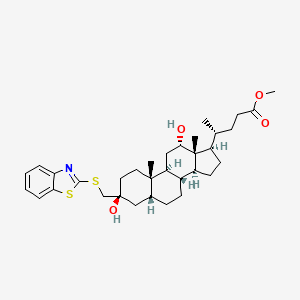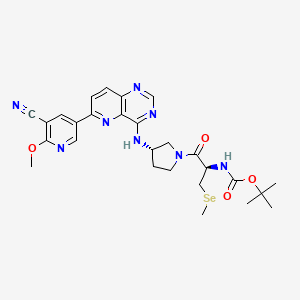
Me-Tet-PEG4-NHS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an antibody-drug conjugate linker that utilizes its tetrazine group to undergo a specific inverse electron demand Diels-Alder reaction with compounds containing trans-cyclooctene groups . This compound is widely used in bioconjugation and click chemistry applications due to its high specificity and efficiency.
Métodos De Preparación
The preparation of Me-Tet-PEG4-NHS involves the synthesis of the tetrazine-PEG4-NHS ester. The synthetic route typically includes the following steps:
Synthesis of Tetrazine Derivative: The tetrazine derivative is synthesized by reacting a suitable precursor with hydrazine and other reagents under controlled conditions.
PEGylation: The tetrazine derivative is then reacted with polyethylene glycol (PEG) to form the tetrazine-PEG intermediate.
NHS Ester Formation: The tetrazine-PEG intermediate is further reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial production methods involve scaling up these reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
Análisis De Reacciones Químicas
Me-Tet-PEG4-NHS undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group of this compound and trans-cyclooctene-containing compounds.
Common reagents and conditions used in these reactions include:
DMSO or DMF: Used as solvents to dissolve this compound and enhance reaction efficiency.
Neutral pH Buffers: Such as phosphate-buffered saline (PBS) or HEPES buffer, to maintain the stability of the NHS ester and facilitate conjugation reactions.
The major products formed from these reactions include the conjugated product with trans-cyclooctene-containing compounds and the hydrolyzed carboxylic acid derivative .
Aplicaciones Científicas De Investigación
Me-Tet-PEG4-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the efficient and specific conjugation of biomolecules.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules for various biological studies.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery and cancer therapy.
Industry: Applied in the production of bioconjugates and other functionalized materials for various industrial applications
Mecanismo De Acción
The mechanism of action of Me-Tet-PEG4-NHS involves the inverse electron demand Diels-Alder reaction between its tetrazine group and trans-cyclooctene-containing compounds. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of biomolecules. The polyethylene glycol units provide flexibility and solubility, enhancing the overall efficiency of the conjugation process .
Comparación Con Compuestos Similares
Me-Tet-PEG4-NHS can be compared with other similar compounds, such as:
Tetrazine-PEG4-NHS: Similar in structure but may differ in the length of the polyethylene glycol chain.
Methyltetrazine-PEG4-Amine: Contains an amine group instead of the NHS ester, used for different conjugation strategies.
Methyltetrazine-PEG4-Azide: Contains an azide group, used in azide-alkyne cycloaddition reactions
The uniqueness of this compound lies in its high specificity and efficiency in the inverse electron demand Diels-Alder reaction, making it a valuable tool in bioconjugation and click chemistry applications.
Propiedades
Fórmula molecular |
C26H34N6O9 |
|---|---|
Peso molecular |
574.6 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33) |
Clave InChI |
LGEMLJPCMGRIMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)













